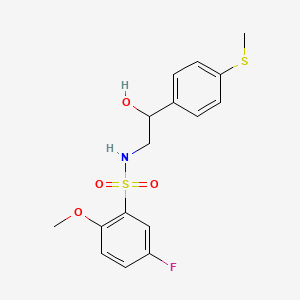

5-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methoxybenzenesulfonamide

描述

属性

IUPAC Name |

5-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S2/c1-22-15-8-5-12(17)9-16(15)24(20,21)18-10-14(19)11-3-6-13(23-2)7-4-11/h3-9,14,18-19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWLHKDOZWVCHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxy group, and the attachment of the methylthio and methoxybenzenesulfonamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide moiety can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antifungal activity may be attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations :

Halogen Substitution: Fluorine (F) vs. Chlorine (Cl): The target compound’s 5-F substituent may enhance metabolic stability and binding affinity compared to 5-Cl analogues due to fluorine’s smaller size and higher electronegativity . Amino vs.

Side Chain Modifications: Hydroxyethyl vs. Sulfamoylphenethyl: The target compound’s hydroxyethyl group may improve solubility, whereas the sulfamoyl group in ’s compound enhances hydrogen-bonding capacity, critical for antidiabetic activity . Methylthio (S-CH₃) vs.

Methoxy Positioning :

- The 2-OCH₃ group is conserved across analogues, suggesting its role in steric or electronic modulation of sulfonamide interactions with biological targets .

常见问题

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a substituted benzene ring followed by coupling with a hydroxyethylamine intermediate. Key steps include:

- Sulfonamide Formation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with a hydroxyethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) .

- Thioether Introduction : The methylthio group at the 4-position of the phenyl ring can be introduced via nucleophilic substitution using methanethiol or its derivatives under controlled pH .

- Solvent Optimization : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for polar intermediates, while inert atmospheres (N₂/Ar) improve yields in oxidation-sensitive steps .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation : High-resolution NMR (¹H, ¹³C, and 2D-COSY) to resolve overlapping signals from the methoxy, hydroxyethyl, and methylthio groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for detecting trace impurities or degradation products .

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry, particularly for the hydroxyethyl moiety .

Q. How do the functional groups influence its physicochemical properties?

- Sulfonamide Group : Enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO) and binding to biological targets like enzymes .

- Methoxy and Methylthio Groups : Increase lipophilicity (logP ~2.8), impacting membrane permeability in cellular assays .

- Hydroxyethyl Chain : Introduces chirality, requiring enantiomeric resolution (e.g., chiral HPLC) for studies targeting stereospecific interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Substituent Variation : Compare analogs with halogen (Cl, Br) or nitro groups replacing the fluoro moiety to assess effects on target binding .

- Methylthio vs. Methoxy : Replace the 4-(methylthio)phenyl group with a methoxyphenyl group to evaluate contributions to potency and selectivity (see Table 1) .

- Hydroxyethyl Modifications : Test esterified or alkylated derivatives to determine the role of the hydroxyl group in pharmacokinetics .

Table 1 : Preliminary SAR Data for Key Derivatives

| Derivative | Target Binding (IC₅₀, nM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 2.8 | 0.45 |

| 4-Methoxyphenyl Analog | 45.6 ± 3.8 | 2.5 | 0.78 |

| 5-Chloro-2-Methoxy Analog | 8.9 ± 0.9 | 3.1 | 0.32 |

Q. What methodologies are suitable for studying its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., carbonic anhydrase) using immobilized protein .

- Molecular Dynamics (MD) Simulations : Model interactions with hydrophobic pockets in target receptors, focusing on methylthio and methoxy groups .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to assess entropy-driven vs. enthalpy-driven interactions .

Q. How can stability and degradation pathways be analyzed under experimental conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions (UV light) to identify degradation products .

- LC-MS/MS Profiling : Monitor hydrolytic cleavage of the sulfonamide bond or oxidation of the methylthio group to sulfoxide/sulfone derivatives .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability in biological assays .

Q. How should contradictory data on synthetic yields or bioactivity be addressed?

- Reaction Parameter Screening : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios, resolving discrepancies in yields (e.g., 40–75% in sulfonylation steps) .

- Orthogonal Assays : Validate bioactivity conflicts (e.g., IC₅₀ variations) using cell-based assays (MTT) and enzymatic assays (e.g., fluorimetric) .

- Batch Analysis : Compare impurity profiles (HPLC) across synthetic batches to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。